molecular formula C15H16BF4N3 B15289535 4-(Benzyl(ethyl)amino)benzenediazonium tetrafluoroborate CAS No. 58672-61-0

4-(Benzyl(ethyl)amino)benzenediazonium tetrafluoroborate

Cat. No.: B15289535
CAS No.: 58672-61-0
M. Wt: 325.11 g/mol
InChI Key: CYOCOPFRHXZYGA-UHFFFAOYSA-N
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Description

4-(Benzyl(ethyl)amino)benzenediazonium tetrafluoroborate is a diazonium salt characterized by a benzyl(ethyl)amino substituent (-N(CH₂CH₃)CH₂C₆H₅) at the para position of the benzene ring, paired with a tetrafluoroborate (BF₄⁻) counterion. Diazonium salts are widely utilized in organic synthesis, particularly in electrophilic substitution, cross-coupling, and surface functionalization reactions. The benzyl(ethyl)amino group introduces steric bulk and electron-donating effects, which may influence stability, reactivity, and biological activity compared to other diazonium salts .

Properties

CAS No.

58672-61-0

Molecular Formula

C15H16BF4N3

Molecular Weight

325.11 g/mol

IUPAC Name

4-[benzyl(ethyl)amino]benzenediazonium;tetrafluoroborate

InChI

InChI=1S/C15H16N3.BF4/c1-2-18(12-13-6-4-3-5-7-13)15-10-8-14(17-16)9-11-15;2-1(3,4)5/h3-11H,2,12H2,1H3;/q+1;-1

InChI Key

CYOCOPFRHXZYGA-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyl(ethyl)amino)benzenediazonium tetrafluoroborate typically involves the diazotization of an aromatic amine. The process begins with the preparation of the corresponding aromatic amine, 4-(Benzyl(ethyl)amino)aniline. This amine is then treated with nitrous acid (HNO₂) in the presence of an acid, such as hydrochloric acid (HCl), to form the diazonium salt. The reaction can be represented as follows:

[ \text{ArNH}_2 + \text{HNO}_2 + \text{HX} \rightarrow [\text{ArN}_2]^+ \text{X}^- + 2 \text{H}_2\text{O} ]

In this case, the tetrafluoroborate anion is introduced by adding tetrafluoroboric acid (HBF₄) to the reaction mixture, resulting in the formation of 4-(Benzyl(ethyl)amino)benzenediazonium tetrafluoroborate:

[ [\text{ArN}_2]^+ \text{Cl}^- + \text{HBF}_4 \rightarrow [\text{ArN}_2]^+ \text{BF}_4^- + \text{HCl} ]

Industrial Production Methods

Industrial production of diazonium salts, including 4-(Benzyl(ethyl)amino)benzenediazonium tetrafluoroborate, follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Types and Mechanisms

4-(Benzyl(ethyl)amino)benzenediazonium tetrafluoroborate exhibits reactivity primarily through its diazonium group, enabling diverse transformations. Key reaction types include:

1.1 Nucleophilic Substitution
The diazonium ion acts as a good leaving group, facilitating substitution with nucleophiles (e.g., halides, hydroxyl groups). This reaction is foundational for replacing the diazonium group with other functional groups .

1.2 Electrophilic Aromatic Substitution
The diazonium group can participate in electrophilic coupling, particularly in azo coupling reactions. For example, when treated with aromatic amines or phenols, it forms azo compounds via electrophilic attack .

1.3 Fluorination via Balz-Schiemann Reaction
Pyrolysis or photolysis of the diazonium salt in low-polar solvents (e.g., hexane, chlorobenzene) replaces the diazonium group with a fluorine atom. This reaction benefits from electron-deficient aromatic systems to minimize hydrodediazoniatio byproducts .

1.4 Azo Coupling
The compound reacts with nucleophiles like di(pyrrolidinyl)benzene to form azo-coupled products. Reaction yields depend on substituent effects and solvent choice, with electron-donating groups enhancing reactivity .

Reaction Mechanisms

2.1 Formation of Diazonium Ion
The diazonium ion is generated via nitrosation of aniline derivatives. For 4-(Benzyl(ethyl)amino)benzenediazonium tetrafluoroborate, this involves:

  • Attack by nitrosonium ion (NO⁺) on the aromatic amine.

  • Proton transfers and bond reorganization to form the N–N bond.

  • Expulsion of water to yield the diazonium salt .

2.2 Nucleophilic Substitution
The diazonium ion undergoes nucleophilic displacement, where:

  • A nucleophile attacks the aromatic ring.

  • The diazonium group leaves as nitrogen gas (N₂).

  • The resulting product retains the aromatic framework with a new substituent .

Key Reaction Conditions

3.1 Solvent Effects
Low-polar solvents (e.g., hexane, chlorobenzene) enhance fluorination yields by stabilizing intermediates and reducing side reactions. Polar solvents (e.g., water, DMSO) are less effective for Balz-Schiemann reactions but support nucleophilic substitutions .

3.2 Temperature and Light

  • Pyrolysis : Requires elevated temperatures (50–90°C) for fluorination.

  • Photolysis : Blue light irradiation enables reactions at ambient temperatures .

Experimental Data and Yields

4.1 Balz-Schiemann Reaction Yields

SolventCondition A (60°C, 16h)Condition B (LED light, ambient)
Hexane86% fluorobenzene42% fluorobenzene
Chlorobenzene72% fluorobenzeneTrace yields
1,4-Dioxane62% fluorobenzene19% fluorobenzene
THF48% fluorobenzene0% yield
Data adapted from .

4.2 Azo Coupling Yields

Benzene DerivativeReaction TimeProduct Yield
1,3-Di(pyrrolidinyl)benzene48h26% 9b
1,2-Di(pyrrolidinyl)benzene72h0% 9c
4-Methoxybenzene48h26% 9b
Data adapted from .

Scientific Research Applications

4-(Benzyl(ethyl)amino)benzenediazonium tetrafluoroborate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: Employed in the labeling of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyl(ethyl)amino)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl radicals or cations, which can undergo various chemical transformations. The diazonium group is highly reactive and can be replaced by other nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Similar Diazonium Salts

Substituent Effects on Stability and Reactivity

Electron-Donating vs. Electron-Withdrawing Groups
  • 4-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborate (SF₅ substituent): The SF₅ group is strongly electron-withdrawing, enhancing the electrophilicity of the diazonium ion. This increases stability under thermal and photolytic conditions, enabling diverse applications in cross-coupling (Heck, Suzuki) and dediazoniation reactions .
  • Benzenediazonium tetrafluoroborate (BDT) (unsubstituted): Lacking substituents, BDT exhibits lower stability and higher reactivity in electrophilic substitutions, such as phenylation of aromatic rings in dimethyl sulfoxide (DMSO) or acetonitrile .
  • 4-(Benzyl(ethyl)amino) derivative: The benzyl(ethyl)amino group provides moderate electron donation, reducing electrophilicity compared to SF₅-substituted analogs. This may limit its utility in reactions requiring highly reactive diazonium ions but enhance selectivity in targeted substitutions .
Steric Effects
  • 4-Iodobenzenediazonium tetrafluoroborate (IDT) : The iodine substituent introduces steric hindrance, slowing reactions at the para position. IDT is commonly used in covalent functionalization of materials like MoS₂ .
  • 4-(tert-Butyl)benzenediazonium tetrafluoroborate: The bulky tert-butyl group significantly hinders nucleophilic attack, making this compound less reactive in substitution reactions compared to the benzyl(ethyl)amino derivative .
Carcinogenicity
  • 4-(Hydroxymethyl)benzenediazonium tetrafluoroborate: Induces glandular stomach tumors (30–32% incidence in mice) and subcutaneous tumors (20–40% incidence) due to its metabolic activation into reactive intermediates.
Antimicrobial Activity
  • This suggests that aminoalkyl substituents can enhance bioactivity, though diazonium salts are generally avoided in pharmaceuticals due to instability .
Cross-Coupling Reactions
  • 4-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborate: Used in Heck–Matsuda, Sonogashira, and Suzuki couplings to synthesize SF₅-containing alkenes, alkynes, and biaryls. The electron-withdrawing SF₅ group stabilizes transition states in metal-catalyzed reactions .
  • 4-(Benzyl(ethyl)amino) derivative: Limited evidence exists for cross-coupling applications, likely due to steric hindrance from the benzyl(ethyl)amino group. However, it may serve as a precursor for functionalized aromatic amines via dediazoniation .
Electrophilic Aromatic Substitution
  • Benzenediazonium tetrafluoroborate (BDT) : Efficient in electrophilic phenylation of substituted benzenes, with partial rate factors indicating low selectivity compared to nitration or sulfonation .
  • 4-Methylbenzenediazonium tetrafluoroborate: The methyl group slightly enhances para-directed electrophilic substitution, but steric effects from bulkier substituents (e.g., benzyl(ethyl)amino) may redirect reactivity to meta positions .

Physicochemical Properties

Compound Substituent Solubility Decomposition Temp. (°C) Key Applications
4-(Benzyl(ethyl)amino)benzenediazonium BF₄⁻ -N(CH₂CH₃)CH₂C₆H₅ Moderate in polar solvents Not reported Potential amine synthesis
4-(Pentafluorosulfanyl)benzenediazonium BF₄⁻ -SF₅ Low in water >100 Cross-coupling, click chemistry
4-(Hydroxymethyl)benzenediazonium BF₄⁻ -CH₂OH High in polar solvents 61–62 Carcinogenicity studies
Benzenediazonium BF₄⁻ (BDT) None High in DMSO <50 Electrophilic substitution

Q & A

Q. What are the recommended synthetic methods for 4-(Benzyl(ethyl)amino)benzenediazonium tetrafluoroborate, and how is purity validated?

The synthesis typically involves diazotization of the corresponding aniline derivative with nitrosonium tetrafluoroborate (NOBF₄) in acetonitrile (MeCN) under inert conditions. Purification is achieved via recrystallization or column chromatography. Purity is confirmed using ¹H-NMR and infrared spectroscopy to verify the absence of unreacted precursors or byproducts. For example, similar diazonium salts (e.g., 4-(1,3-dithian-2-yl)benzenediazonium tetrafluoroborate) were characterized by distinct NMR shifts (e.g., aromatic proton resonances at δ 8.79–8.44 ppm) and IR stretches for the diazonium group (~2100 cm⁻¹) .

Q. What spectroscopic techniques are most effective for structural confirmation?

¹H/¹³C-NMR and FT-IR spectroscopy are critical. NMR confirms the presence of the benzyl(ethyl)amino group (e.g., methylene protons at δ 3.5–4.5 ppm) and the aromatic substitution pattern. IR identifies the diazonium (N≡N⁺) stretch and tetrafluoroborate (BF₄⁻) bands. For example, 4-(methoxycarbonyl)benzenediazonium tetrafluoroborate showed diagnostic NMR peaks at δ 8.79 (d, J = 8.7 Hz) for aromatic protons adjacent to the diazonium group .

Q. What safety protocols are essential when handling this compound?

Refer to Safety Data Sheets (SDS) : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with moisture or bases. The compound is classified for acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). In case of exposure, rinse with water and seek medical attention .

Advanced Research Questions

Q. How do substituents on the benzenediazonium core influence decomposition kinetics and mechanism?

Substituents like benzyl(ethyl)amino groups introduce steric and electronic effects. Electron-donating groups (e.g., alkylamino) stabilize the aryl cation intermediate, favoring heterolytic cleavage (via aryl cation formation), while electron-withdrawing groups (e.g., nitro) promote homolytic pathways. For benzenediazonium tetrafluoroborate, decomposition in 2,2,2-trifluoroethanol/water follows a solvolysis mechanism with aryl cation intermediates, as evidenced by solvent effects on rate constants .

Q. What experimental designs mitigate contradictions in reaction yields during arylation or electrografting?

Control solvent polarity (e.g., DMSO vs. MeCN) and oxygen levels. For example, in DMSO, benzenediazonium salts yield biphenyl derivatives via homolytic pathways, but yields drop due to competing side reactions. Electrochemical grafting on glassy carbon electrodes requires optimizing scan rates (e.g., 50 mV/s) and electrolyte composition to stabilize the diazonium radical intermediate .

Q. How can researchers assess the carcinogenic potential of substituted benzenediazonium salts?

Use rodent models with intragastric administration (e.g., Swiss mice) at maximum tolerated doses (MTD). For example, 4-(hydroxymethyl)benzenediazonium tetrafluoroborate induced gastric tumors (30–32% incidence) at 400 µg/g. Histopathology (H&E staining) and dose-response studies are critical to evaluate substituent-dependent toxicity .

Q. What challenges arise in synthesizing derivatives with varying substituents, and how are they addressed?

Bulky groups (e.g., benzyl(ethyl)amino) hinder diazotization efficiency. Strategies include using excess NOBF₄, low-temperature synthesis (–10°C), and inert atmospheres to prevent premature decomposition. Purification via cold diethyl ether precipitation improves yield for sensitive derivatives .

Q. How does the benzyl(ethyl)amino group impact stability compared to other diazonium salts?

The bulky benzyl(ethyl)amino group enhances stability by sterically shielding the diazonium moiety, reducing susceptibility to hydrolysis. However, electron-donating effects may accelerate thermal decomposition. Compare stability via accelerated aging tests (e.g., TGA/DSC) in controlled humidity .

Key Methodological Recommendations

  • Synthesis : Use NOBF₄ in anhydrous MeCN at –10°C under argon .
  • Characterization : Combine NMR (δ 7.5–8.5 ppm for aromatic protons) and cyclic voltammetry (reduction peaks at –0.2 V vs. Ag/AgCl) .
  • Decomposition Studies : Monitor pH changes in aqueous solutions or use UV-Vis spectroscopy to track aryl radical intermediates .

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